Isopropyl Phenyl Phosphate-d7
CAS No.:
Cat. No.: VC0204509
Molecular Formula: C₉H₆D₇O₄P
Molecular Weight: 223.21
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₉H₆D₇O₄P |
---|---|
Molecular Weight | 223.21 |
Introduction
Chemical Properties and Structural Characteristics
Isopropyl Phenyl Phosphate-d7 is a deuterium-labeled analog of isopropyl phenyl phosphate that serves as an important research tool in scientific investigations. The incorporation of deuterium atoms into the molecular structure creates a compound that maintains similar chemical properties to the non-deuterated version while providing enhanced utility for tracking chemical and biological processes.
The compound has a defined molecular structure with the chemical formula C9H13O4P and a molecular weight of 223.21 g/mol. Physically, it appears as a clear colorless oil according to quality control analyses . The incorporation of deuterium atoms creates a heavier isotopic version of the standard compound, which can be distinguished from non-deuterated versions in analytical procedures.
Table 1: Chemical Properties of Isopropyl Phenyl Phosphate-d7
Property | Value |
---|---|
Molecular Formula | C9H13O4P |
Molecular Weight | 223.21 g/mol |
Physical Appearance | Clear Colorless Oil |
Chemical Purity | 97% |
Isotopic Purity | 99.8% |
The high isotopic purity of 99.8% confirms the reliable incorporation of deuterium atoms into the molecular structure, making it suitable for precise analytical applications requiring isotopic differentiation . The chemical purity of 97% indicates a high-quality research-grade compound suitable for advanced scientific applications .
Synthesis and Production Methods
Purification Techniques
Following synthesis, Isopropyl Phenyl Phosphate-d7 undergoes purification through techniques like distillation or chromatography to achieve the desired isotopic and chemical purity. These purification steps are essential to remove reaction byproducts and ensure the high purity levels (97% chemical purity and 99.8% isotopic purity) required for research applications .
The purification process must be carefully controlled to prevent deuterium-hydrogen exchange, which could reduce the isotopic purity of the final product. The high isotopic purity reported in analytical certificates suggests successful implementation of these specialized purification protocols .
Research Applications
Isotopic Tracer Studies
Isopropyl Phenyl Phosphate-d7 serves as a valuable isotopic tracer in research settings, allowing scientists to track the movement, transformation, and fate of phosphate compounds in complex chemical and biological systems. The deuterium labeling provides a distinct isotopic signature that can be monitored through various analytical techniques.
The compound's primary utility lies in its ability to function as a molecular tracker, enabling researchers to follow specific chemical transformations with greater precision than would be possible with non-labeled compounds. This property makes it especially valuable for mechanistic studies in chemical and biochemical research.
Metabolic Pathway Investigations
One of the most significant applications of Isopropyl Phenyl Phosphate-d7 is in the study of metabolic pathways and pharmacokinetics. By incorporating this deuterated compound into experimental systems, researchers can gain valuable insights into absorption, distribution, metabolism, and excretion processes in biological systems.
The deuterium labeling allows researchers to distinguish between the administered compound and endogenous molecules, providing clear data on metabolic transformations. This approach has proven valuable for elucidating complex biochemical pathways, particularly those involving phosphate metabolism and distribution in biological systems.
Chemical Reactivity and Mechanisms
Oxidation Reactions
Isopropyl Phenyl Phosphate-d7 can undergo several types of chemical reactions that are important for understanding its behavior in research contexts. Notably, it can participate in oxidation reactions to yield ketones or carboxylic acids when treated with appropriate oxidizing agents such as potassium permanganate.
These oxidation reactions follow mechanisms similar to those of non-deuterated analogs, though the presence of deuterium may influence reaction rates through kinetic isotope effects. This property can be leveraged in mechanistic studies to elucidate reaction pathways.
Tracer Mechanism of Action
The mechanism of action for Isopropyl Phenyl Phosphate-d7 as a tracer involves its ability to maintain structural similarity to non-deuterated analogs while providing a distinct isotopic signature that can be detected and quantified using specialized analytical techniques. This allows researchers to track chemical transformations with greater precision.
When incorporated into chemical or biological systems, the deuterium-labeled compound follows the same reaction pathways as its non-labeled counterpart but can be distinguished analytically. This property enables detailed tracking of reaction products and metabolites, providing insights that would be difficult to obtain with non-labeled compounds.
Analytical Characterization
Spectroscopic Analysis
The identification and characterization of Isopropyl Phenyl Phosphate-d7 typically involve multiple analytical techniques. According to standard certificates of analysis, the compound is commonly characterized using proton nuclear magnetic resonance (1H NMR) and phosphorus nuclear magnetic resonance (31P NMR) spectroscopy in deuterated chloroform (CDCl3) .
These spectroscopic methods provide detailed structural information, confirming the presence and position of deuterium atoms and the integrity of the phosphate functional group. The unique spectral patterns created by deuterium substitution allow for straightforward verification of isotopic purity.
Mass Spectrometry
Mass spectrometry serves as another crucial analytical method for confirming the identity and isotopic purity of Isopropyl Phenyl Phosphate-d7 . The technique provides precise molecular weight determination and fragmentation patterns that can confirm both the chemical structure and the presence of deuterium atoms at specific positions.
Table 2: Analytical Methods for Characterization of Isopropyl Phenyl Phosphate-d7
Method | Application |
---|---|
1H NMR (CDCl3) | Structural confirmation and deuterium position verification |
31P NMR (CDCl3) | Phosphate group integrity confirmation |
Mass Spectrometry | Molecular weight confirmation and isotopic purity assessment |
Chromatography | Purity determination and separation from synthesis byproducts |
These analytical approaches collectively provide comprehensive characterization data that ensure the reliability of Isopropyl Phenyl Phosphate-d7 for research applications requiring precise isotopic labeling.
Comparative Research Context
Although direct research using Isopropyl Phenyl Phosphate-d7 is limited in the available literature, studies on related organophosphate compounds provide contextual understanding. For instance, research on isopropylated phenol phosphate (IPP), an organophosphate flame retardant, demonstrates the biological effects of similar chemical structures .
IPP is known to inhibit cholinesterase activity and affect cholesterol levels in animal models, with significant decreases in serum cholinesterase activity observed at all tested dose levels . While these findings cannot be directly applied to Isopropyl Phenyl Phosphate-d7, they provide important context for understanding the potential biological interactions of similar organophosphate structures.
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